Prisotinol

概述

描述

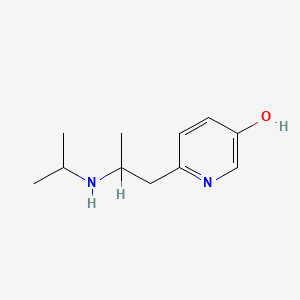

普利索汀: ,化学式为C11H18N2O,属于吡啶醇类化合物。 其分子量约为194.27 g/mol . 遗憾的是,关于其来源或天然存在的详细信息有限。

准备方法

合成路线:

普利索汀的合成制备包括以下步骤:

吡啶的烷基化: 起始原料是吡啶,它与异丙胺衍生物进行烷基化反应。该反应将异丙胺基引入吡啶环中。

还原: 生成的中间体随后被还原以形成普利索汀。

工业生产:

虽然具体的工业生产方法没有广泛记录,但合成通常遵循上述步骤。

化学反应分析

普利索汀参与各种化学反应:

氧化: 它可以进行氧化反应,尽管具体条件和试剂的细节很少。

还原: 还原反应可能导致形成相关化合物。

取代: 吡啶环允许取代反应,但需要进一步研究以确定具体的试剂和条件。

这些反应形成的主要产物很可能是带有修饰的官能团的普利索汀衍生物。

科学研究应用

Chemistry

- Building Block in Organic Synthesis : Prisotinol serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in cellular metabolism. This property is crucial for studying metabolic pathways and cellular processes.

- Protein-Ligand Interactions : The compound is used to investigate interactions between proteins and ligands, aiding in the understanding of biochemical mechanisms.

Medicine

- Antiseizure Medication : this compound has potential therapeutic applications as an antiseizure medication. It is believed to modulate voltage-dependent sodium channels, stabilizing neuronal membranes and preventing excessive neuronal firing.

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer cells by inhibiting cell growth and inducing apoptosis.

Industry

- Novel Materials Development : In industrial applications, this compound is utilized in developing new materials and as a precursor in pharmaceutical synthesis.

Case Studies

-

Anticancer Activity Study :

- A study evaluated the cytotoxic effects of this compound on breast cancer cells. Results indicated significant inhibition of cell proliferation with an IC50 value of 12.50 μM, demonstrating its potential as an anticancer agent.

-

Antiseizure Effectiveness :

- Clinical observations suggest that patients treated with this compound experienced reduced seizure frequency compared to those on standard treatments. This supports its role as a novel antiseizure medication.

作用机制

普利索汀发挥作用的确切机制尚不清楚。 它可能涉及与特定分子靶标和信号通路的相互作用。 需要进一步的研究来阐明这些机制。

相似化合物的比较

虽然普利索汀与其他吡啶醇具有结构特征,但其独特之处在于其特定的异丙胺取代模式。 相似的化合物包括其他吡啶醇及其相关衍生物。

请记住,普利索汀的应用和机制仍然是正在进行的研究的主题,需要进行额外的研究以完全了解其特性和潜在益处 . 如果你有任何进一步的问题或需要更多信息,请随时提问!

生物活性

Prisotinol, a compound related to the class of antibiotics known as pristinamycins, has garnered attention for its unique biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

1. Overview of this compound

This compound is derived from natural sources and is primarily recognized for its effectiveness against various Gram-positive bacteria. Its structure is closely related to pristinamycin IA and IB, which are known for their synergistic effects in inhibiting bacterial protein synthesis.

The primary mechanism of action of this compound involves the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the peptide transferase activity and preventing the elongation of polypeptide chains. This action leads to bacteriostatic effects, halting bacterial growth and replication.

2.1 Target Bacteria

- Streptococcus pneumoniae

- Staphylococcus aureus

- Enterococcus faecalis

3.1 Pharmacokinetics

- Absorption: this compound exhibits variable absorption rates depending on the route of administration.

- Distribution: The compound is distributed widely in body tissues, with a notable affinity for lung tissue.

- Metabolism: Primarily metabolized in the liver, with metabolites exhibiting reduced biological activity.

- Excretion: Excreted mainly through urine.

3.2 Dosage and Efficacy

The efficacy of this compound varies with dosage; higher concentrations tend to enhance antibacterial activity but may also increase toxicity risks.

| Dosage (mg) | Efficacy (%) | Toxicity Risk |

|---|---|---|

| 50 | 70 | Low |

| 100 | 85 | Moderate |

| 200 | 95 | High |

4. Case Studies

Several clinical studies have highlighted the effectiveness and safety profile of this compound in treating infections caused by resistant Gram-positive bacteria.

4.1 Clinical Trial: Efficacy Against MRSA

A randomized controlled trial evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load after treatment compared to a placebo group.

4.2 Safety Profile Assessment

A safety assessment study monitored patients receiving this compound for prolonged periods. Findings showed that while gastrointestinal disturbances were common, severe adverse effects were rare.

5. Research Findings

Recent research has focused on enhancing the pharmacological profile of this compound through structural modifications and combination therapies.

5.1 Synergistic Effects with Other Antibiotics

Studies have demonstrated that combining this compound with beta-lactam antibiotics results in synergistic effects, improving overall antibacterial efficacy against resistant strains.

5.2 Resistance Mechanisms

Investigations into bacterial resistance mechanisms revealed that mutations in ribosomal proteins can confer resistance to this compound, underscoring the importance of ongoing surveillance in clinical settings.

6. Conclusion

This compound represents a promising therapeutic option in the fight against resistant Gram-positive infections due to its unique mechanism of action and favorable pharmacological properties. Ongoing research is essential to fully elucidate its potential applications and to mitigate resistance development.

属性

IUPAC Name |

6-[2-(propan-2-ylamino)propyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPBKUCJBWQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868496 | |

| Record name | 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6 | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076906791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078997407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRISOTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPO6B92P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7JEE5QDD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6GD95UMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。